Dimethyl sulfone
Overview
Description
Dimethyl sulfone, also known as methyl sulfone or sulfonylbismethane, is an organosulfur compound with the molecular formula ( \text{C}_2\text{H}_6\text{O}_2\text{S} ). It is a colorless crystalline solid that is highly soluble in water and has a high melting point of 109°C. This compound is naturally found in some plants and is present in small amounts in many foods and beverages. It is also marketed as a dietary supplement due to its purported health benefits .
Mechanism of Action
Target of Action
Dimethyl sulfone, also known as Methylsulfonylmethane or Methyl sulfone, is an organosulfur compound . It has been used in combination for symptomatic treatment of osteoarthritis of the knee .
Mode of Action
It has been suggested that this compound may have anti-inflammatory and antioxidant mechanisms . It has been proven to have anti-inflammatory and antioxidant mechanisms in an in vitro study, in which human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid .
Biochemical Pathways
It is known that the this compound monooxygenase system is a two-component flavoprotein, catalyzing the monooxygenation of this compound (dmso2) by oxidative cleavage producing methanesulfinate and formaldehyde .
Pharmacokinetics
It has been observed that this compound crosses the blood-brain barrier (bbb) in significant concentration . A study with Rhesus monkeys on metabolism and excretion of DMSO found the primary metabolite DMSO became detectable in serum approximately two hours after ingestion of DMSO .
Result of Action
It has been suggested that this compound may have anti-inflammatory, antioxidant, and analgesic activities .
Action Environment
It is known that this compound is relatively inert chemically and is able to resist decomposition at elevated temperatures . It occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .
Biochemical Analysis
Biochemical Properties
Dimethyl sulfone plays vital roles in biological and environmental processes . It is characterized by its molecular structure, which includes two methyl groups (CH3) attached to a central sulfur atom (S), bonded to two oxygen atoms (O) via double bonds . This molecular arrangement contributes to its stability and solubility properties .
Cellular Effects
This compound has been found to have a dose-dependent inhibition of cell growth as determined by [3H]thymidine incorporation and by counting the number of cells with time of exposure in culture . It has also been found to decrease degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner .
Molecular Mechanism
It is known that it is involved in the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) .
Temporal Effects in Laboratory Settings
This compound shows stability but decomposes at high temperatures to sulfur dioxide and methane . While explored for cryoprotection like DMSO, its inefficacy is linked to precipitation at subzero temperatures, leading to reduced cell viability .
Dosage Effects in Animal Models
In animal models, intake of this compound for 13 weeks decreased degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner . Intake of large amounts of this compound induced atrophy of several organs .
Metabolic Pathways
This compound is involved in a metabolic pathway that integrates the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO), which together provide evidence that supports the microbial origin of this compound (DMSO2) in the human metabolome .
Transport and Distribution
It is known that this compound is a water-soluble compound , which suggests that it could be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its water-soluble nature , it is likely that it can diffuse freely across cellular membranes and therefore could be found in various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl sulfone can be synthesized through the oxidation of dimethyl sulfoxide. One common method involves using a mixture of nitric acid and sodium hypochlorite as oxidizing agents. The reaction is carried out under controlled conditions to ensure efficient conversion of dimethyl sulfoxide to this compound .
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing dimethyl sulfide to dimethyl sulfoxide, followed by further oxidation to this compound. The process involves maintaining a reaction temperature above 65°C and using water as a solvent. The resulting product is then purified through crystallization and vacuum drying to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to produce sulfur dioxide and methane.
Reduction: Reduction of this compound can yield dimethyl sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfur dioxide and methane.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfone derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
- Dimethyl sulfoxide
- Dimethyl sulfide
- Acetone
- Carbon disulfide
Dimethyl sulfone’s unique combination of stability, solubility, and biological activity makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methylsulfonylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVIBTZHLRERCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043937 | |
Record name | Dimethyl sulfone | |
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Molecular Weight |
94.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid | |
Record name | Methane, 1,1'-sulfonylbis- | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
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Boiling Point |
237.00 to 239.00 °C. @ 760.00 mm Hg | |
Record name | Dimethyl sulfone | |
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Vapor Pressure |
5.15 [mmHg] | |
Record name | Dimethyl sulfone | |
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CAS No. |
67-71-0 | |
Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
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Record name | Methane, 1,1'-sulfonylbis- | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulphone | |
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Record name | DIMETHYL SULFONE | |
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Record name | Dimethyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
109 °C | |
Record name | Dimethyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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